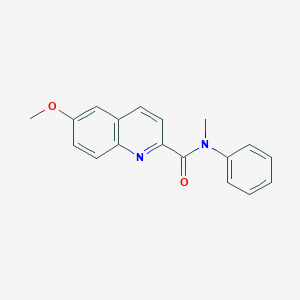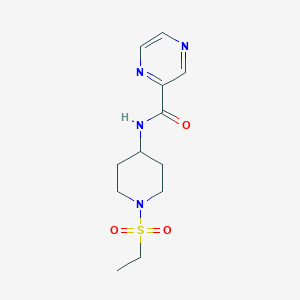![molecular formula C21H23N3O3 B7540499 [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methylurea](/img/structure/B7540499.png)
[4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methylurea, also known as Boc-protected piperidine, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine is not fully understood. However, it has been suggested that it may exert its antitumor activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Furthermore, [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine has been shown to interact with specific proteins in the brain, which may contribute to its potential therapeutic effects against neurodegenerative diseases.
Biochemical and Physiological Effects:
[4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine has been shown to have a range of biochemical and physiological effects. It has been reported to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity. Additionally, [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine has been shown to modulate the activity of certain neurotransmitters in the brain, which may be involved in its potential therapeutic effects against neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine in laboratory experiments is its high yield synthesis method, which allows for the efficient production of large quantities of the compound. Additionally, [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine has been shown to exhibit potent biological activity, making it a valuable tool for studying various biological processes. However, one of the limitations of using [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine. One potential direction is the investigation of its potential therapeutic effects against other diseases, such as multiple sclerosis and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine and its potential toxicity. Finally, the development of novel derivatives of [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine may lead to the discovery of more potent and selective compounds for use in various applications.
Métodos De Síntesis
The synthesis of [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine involves the reaction of 4-benzoylpiperidine-1-carbonyl chloride with phenylmethylamine in the presence of a base such as triethylamine. The resulting product is then treated with urea and a catalyst such as palladium on carbon to obtain [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine. This method has been widely used in the laboratory to produce [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine in high yields.
Aplicaciones Científicas De Investigación
[4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, [4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methyluread piperidine has been investigated for its potential use as a scaffold for the design of novel drugs targeting various diseases, including Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
[4-(4-benzoylpiperidine-1-carbonyl)phenyl]methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c22-21(27)23-14-15-6-8-18(9-7-15)20(26)24-12-10-17(11-13-24)19(25)16-4-2-1-3-5-16/h1-9,17H,10-14H2,(H3,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKVGNJMXVBNKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)quinazolin-4-one](/img/structure/B7540433.png)
![N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7540438.png)
![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-3-phenylurea](/img/structure/B7540442.png)
![N-(2-iodophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide](/img/structure/B7540446.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide](/img/structure/B7540451.png)
![(2,6-Difluorophenyl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]methanone](/img/structure/B7540462.png)

![2-[N-(4-chlorophenyl)carbamoyl]methylthio-4-phenyl-1h-imidazole](/img/structure/B7540468.png)
![N-[5-[2-(4-chlorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B7540477.png)
![N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7540486.png)

![N~1~-(2-chlorobenzyl)-N~3~-[(4-chlorophenyl)sulfonyl]-beta-alaninamide](/img/structure/B7540495.png)
